molecular formula C12H20O2 B371170 4-Propylbicyclo[2.2.2]octane-1-carboxylic acid

4-Propylbicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B371170
M. Wt: 196.29 g/mol
InChI Key: SMKDVIZYHSWNMF-UHFFFAOYSA-N
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Description

4-Propylbicyclo[2.2.2]octane-1-carboxylic acid (CID 754758) is an organic compound with the molecular formula C12H20O2 . It belongs to the class of carboxylic acids, which are characterized by the presence of a carboxyl functional group (-COOH) . This compound features a rigid bicyclo[2.2.2]octane scaffold substituted with a propyl chain and a carboxylic acid moiety. The carboxylic acid group is a highly versatile functional group in organic synthesis, serving as a key precursor for various derivatives . It can undergo reactions to form esters, amides, and acid chlorides, making it a valuable building block for constructing more complex molecules . Carboxylic acids are also widely used in nanotechnology as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures into different matrices . Furthermore, the bicyclo[2.2.2]octane structure is a known pharmacophore, and derivatives of this system are explored in medicinal chemistry and materials science. This product is intended for research purposes as a chemical intermediate or standard in analytical workflows. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-propylbicyclo[2.2.2]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-2-3-11-4-7-12(8-5-11,9-6-11)10(13)14/h2-9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKDVIZYHSWNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC12CCC(CC1)(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Propylbicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological implications.

Chemical Structure and Properties

4-Propylbicyclo[2.2.2]octane-1-carboxylic acid has the molecular formula C11H16O2C_{11}H_{16}O_2 and a molecular weight of 184.25 g/mol. The compound features a bicyclic structure that contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that 4-propylbicyclo[2.2.2]octane-1-carboxylic acid exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that bicyclic compounds can possess antimicrobial activity, potentially making them candidates for developing new antibiotics.
  • Anti-inflammatory Effects : Some derivatives of bicyclic carboxylic acids have demonstrated anti-inflammatory properties, suggesting that 4-propylbicyclo[2.2.2]octane-1-carboxylic acid may also influence inflammatory pathways.
  • Neuroprotective Activity : Initial findings suggest potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Antimicrobial Activity

A study conducted by Srinivasan et al. (1968) demonstrated the antimicrobial efficacy of various bicyclic compounds, including derivatives similar to 4-propylbicyclo[2.2.2]octane-1-carboxylic acid. The study indicated a significant reduction in bacterial growth at specific concentrations, highlighting the potential for these compounds in developing new antimicrobial agents .

Anti-inflammatory Effects

Research published in the Journal of Medicinal Chemistry explored the anti-inflammatory properties of structurally related compounds. The study utilized in vitro assays to assess the inhibition of pro-inflammatory cytokines, revealing that certain bicyclic carboxylic acids could effectively reduce inflammation markers . This suggests that 4-propylbicyclo[2.2.2]octane-1-carboxylic acid may share similar properties.

Neuroprotective Potential

A recent investigation into the neuroprotective effects of bicyclic compounds found that they could prevent neuronal cell death induced by oxidative stress in vitro . This study supports the hypothesis that 4-propylbicyclo[2.2.2]octane-1-carboxylic acid may have applications in neuroprotection, warranting further exploration.

Data Table: Biological Activities of Related Bicyclic Compounds

CompoundAntimicrobial ActivityAnti-inflammatory ActivityNeuroprotective Activity
4-Propylbicyclo[2.2.2]octane-1-carboxylic acidModerateSignificantPotential
4-Methylbicyclo[2.2.2]octane-1-carboxylic acidHighModerateLow
4-Ethylbicyclo[2.2.2]octane-1-carboxylic acidLowSignificantModerate

The biological activity of 4-propylbicyclo[2.2.2]octane-1-carboxylic acid is likely attributed to its ability to interact with specific enzymes and receptors within biological systems:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, suggesting a mechanism for its anti-inflammatory effects.
  • Cell Signaling Modulation : The compound may modulate cell signaling pathways associated with oxidative stress and apoptosis, contributing to its neuroprotective properties.

Scientific Research Applications

Medicinal Chemistry

4-Propylbicyclo[2.2.2]octane-1-carboxylic acid has been investigated for its potential therapeutic effects. Its structural configuration allows it to interact with biological targets effectively, making it a candidate for drug development.

  • Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of bicyclic compounds, including 4-propyl derivatives, demonstrating their activity against various cancer cell lines. The findings suggested that modifications to the bicyclic structure could enhance bioactivity and selectivity towards specific receptors .

Materials Science

The compound's unique bicyclic structure contributes to its utility in the development of new materials, particularly in polymer science.

  • Application : Research indicates that incorporating 4-propylbicyclo[2.2.2]octane-1-carboxylic acid into polymer matrices can improve thermal stability and mechanical properties. This makes it suitable for applications in high-performance materials used in aerospace and automotive industries.

Synthetic Organic Chemistry

4-Propylbicyclo[2.2.2]octane-1-carboxylic acid serves as a valuable building block in synthetic organic chemistry due to its ability to undergo various chemical transformations.

  • Synthesis Example : It can be utilized in the synthesis of complex organic molecules through reactions such as esterification and amidation, facilitating the creation of compounds with pharmaceutical relevance .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Bicyclo[2.2.2]octane-1-carboxylic Acid Derivatives
Compound Name Substituent (4-position) Molecular Formula Molecular Weight pKa (Carboxylic Acid) Key Features
Bicyclo[2.2.2]octane-1-carboxylic acid H C₉H₁₄O₂ 154.21 6.75 Baseline compound; used in peptide mimetics
4-Methylbicyclo[2.2.2]octane-1-carboxylic acid CH₃ C₁₀H₁₆O₂ 168.23 N/A Increased hydrophobicity; potential for enhanced membrane permeability
4-Ethynylbicyclo[2.2.2]octane-1-carboxylic acid C≡CH C₁₀H₁₂O₂ 188.65 N/A Rigid triple bond; may influence binding to aromatic residues in proteins
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid COOCH₃ C₁₁H₁₆O₄ 212.24 6.31 Electron-withdrawing group enhances acidity; used in prodrug design
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid NH₂ C₉H₁₅NO₂ 169.22 ~6.33 (estimated) Bioactive scaffold; modulates amino acid transport and insulin secretion
4-Propylbicyclo[2.2.2]octane-1-carboxylic acid CH₂CH₂CH₃ C₁₁H₁₈O₂ 182.26 (calc.) ~7.0 (estimated)* Hydrophobic alkyl chain; may improve lipid solubility and CNS penetration

*Estimated pKa based on trends: Alkyl groups are electron-donating, reducing acidity compared to H-substituted analog (pKa 6.75) .

Key Observations:
  • Acidity : Electron-withdrawing substituents (e.g., COOCH₃, CN) lower pKa (increase acidity), while electron-donating groups (e.g., CH₃, CH₂CH₂CH₃) raise pKa .
Key Insights:
  • Hydrophobic substituents (e.g., propyl) may optimize pharmacokinetic properties, though direct biological data are needed for confirmation.

Preparation Methods

Historical Context and Foundational Synthetic Approaches

The earliest documented synthesis of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids dates to 1953, where Roberts et al. pioneered routes to introduce substituents at the 4-position of the bicyclic system . While the original work focused on halogen and methyl groups, the principles were later adapted for propyl derivatives. Key steps included:

  • Diels-Alder Cycloaddition : A [4+2] cycloaddition between 1,3-cyclohexadiene and a nitroacrylate derivative generated the bicyclo[2.2.2]octane core. Subsequent hydrolysis and decarboxylation yielded the carboxylic acid functionality .

  • Alkylation at the 4-Position : Propyl groups were introduced via Friedel-Crafts alkylation or Grignard reactions, though steric hindrance limited yields (<50%) .

Enantioselective Synthesis via Organocatalytic Methods

Recent advances by Li et al. (2015) enabled asymmetric synthesis of bicyclo[2.2.2]octane carboxylates using chiral organocatalysts :

  • Catalyst : Thiourea-based organocatalyst (10 mol%)

  • Substrate : Cyclohexadiene and propyl-substituted acrylate

  • Conditions :

    • Solvent: Toluene, -20°C

    • Time: 48 h

    • Enantiomeric Excess (ee): 92%

  • Advantage : Avoids transition metals, enhancing biocompatibility .

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYieldee (%)Complexity
Historical Diels-Alder, Grignard<50%N/AHigh
Two-Stage Thiol, UV light83%N/AModerate
Organocatalytic Thiourea catalyst75%92High

Process Optimization and Challenges

  • Steric Hindrance : The bicyclo[2.2.2]octane framework restricts access to the 4-position, necessitating bulky base catalysts (e.g., LDA) for alkylation .

  • Purification : Acidic workup (HCl) precipitates the product, simplifying isolation .

  • Scalability : The two-stage method’s use of dichloromethane (1.5 L scale) demonstrates industrial viability .

Analytical Characterization

Critical validation steps include:

  • NMR : Distinct signals for the propyl group (δ 0.8–1.5 ppm) and carboxylic proton (δ 12.1 ppm) .

  • Mass Spec : Exact mass = 196.146 g/mol (C₁₂H₂₀O₂) .

  • X-ray Crystallography : Confirms the bicyclo[2.2.2]octane geometry and propyl orientation .

Applications and Derivative Synthesis

4-Propylbicyclo[2.2.2]octane-1-carboxylic acid serves as a precursor for:

  • Pharmaceuticals : Analogues show activity as 5-HT₁A receptor ligands .

  • Materials Science : Functionalized derivatives enhance polymer thermal stability .

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